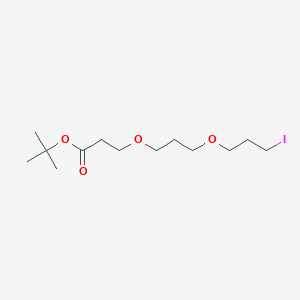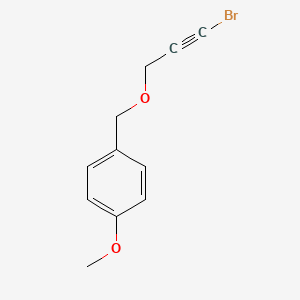
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is an organic compound with the molecular formula C11H11BrO2 It is characterized by the presence of a bromine atom attached to a propynyl group, which is further connected to a methoxybenzene ring through an oxy-methylene linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzyl alcohol and 3-bromopropyne.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Procedure: The 4-methoxybenzyl alcohol is first converted to its corresponding alkoxide by treatment with the base. This alkoxide then undergoes nucleophilic substitution with 3-bromopropyne to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the propynyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxybenzene ring can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The propynyl group can be reduced to form corresponding alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2). The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include azido derivatives or thiol-substituted compounds.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include alkenes or alkanes derived from the reduction of the propynyl group.
科学的研究の応用
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the methoxybenzene ring can engage in π-π interactions with aromatic residues in proteins. The propynyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
1-((3-Bromoprop-2-yn-1-yl)oxy)-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.
Dimethyl 4,4’-{[(3-bromoprop-2-yn-1-yl)oxy]methylene}dibenzoate: Contains two benzene rings connected by a methylene bridge with similar functional groups.
Uniqueness
1-(((3-Bromoprop-2-yn-1-yl)oxy)methyl)-4-methoxybenzene is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and modify its electronic properties, making it distinct from similar compounds.
特性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC名 |
1-(3-bromoprop-2-ynoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H11BrO2/c1-13-11-5-3-10(4-6-11)9-14-8-2-7-12/h3-6H,8-9H2,1H3 |
InChIキー |
FUBCNKLNCGQSML-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)COCC#CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


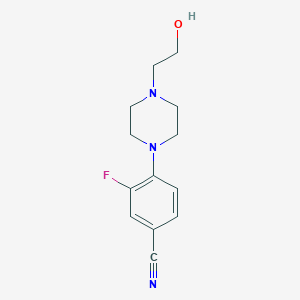
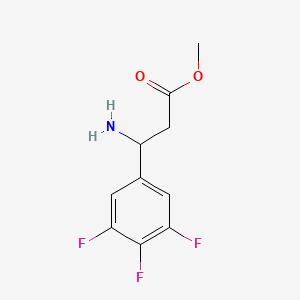

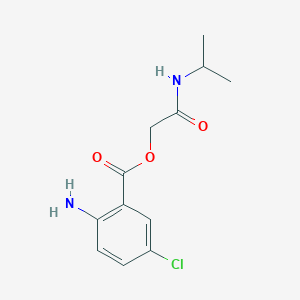
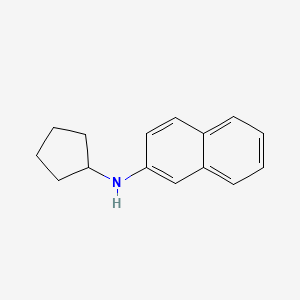
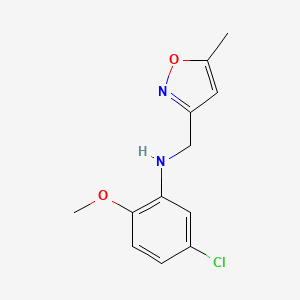


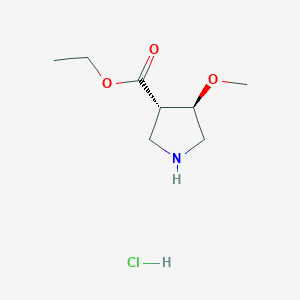

![diphenyl-[2-(2-phenylphenyl)phenyl]phosphane](/img/structure/B14911370.png)

